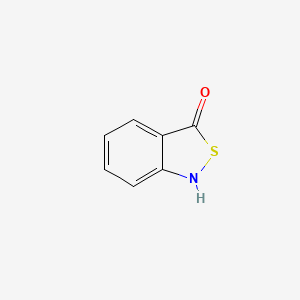

2,1-Benzisothiazol-3(1H)-one

Overview

Description

Synthesis Analysis

The synthesis of 2,1-Benzisothiazol-3(1H)-one and its derivatives involves various chemical reactions, showcasing the compound's versatility. For instance, Kharul et al. (2011) described an effective synthesis approach for novel 1,5-disubstituted derivatives, highlighting the compound's adaptability in chemical synthesis (Kharul et al., 2011). Wang et al. (2012) developed a concise method to create various derivatives using a copper-catalyzed reaction, demonstrating the compound's reactivity and potential for modification (Wang et al., 2012).

Molecular Structure Analysis

The structural analysis of this compound provides insight into its chemical behavior and reactivity. Studies on the crystal structure, like those conducted by Ng (1993), offer valuable information on the compound's configuration and potential binding sites, which are crucial for its reactivity and interaction with other molecules (Ng, 1993).

Chemical Reactions and Properties

This compound participates in various chemical reactions, underscoring its chemical properties and potential applications. The compound's ability to undergo different reactions, such as those involved in synthesizing antifungal and antimicrobial agents, illustrates its utility in medicinal chemistry. Dou et al. (2011) explored its scaffold for developing broad-spectrum antifungal agents, demonstrating its importance in drug discovery (Dou et al., 2011).

Scientific Research Applications

Synthesis and Derivatization

2,1-Benzisothiazol-3(1H)-one derivatives have been effectively synthesized, particularly focusing on 1,5-disubstituted variants. This synthesis involves nitration of isatoic anhydride and subsequent conversion and alkylation processes, leading to derivatives with varied functionalizations (Kharul et al., 2011).

Energetics and Computational Studies

A combined experimental and computational study has been conducted on the energetics of 1,2-benzisothiazol-3(2H)-one and related compounds. This study included measurements of massic energy of combustion and standard molar enthalpies, complemented by computational calculations to understand the relationship between structure and energetics (Miranda et al., 2011).

Antimicrobial Activity

1,2-Benzisothiazol-3(2H)-one (BIT) derivatives exhibit significant antimicrobial properties. A library of BIT derivatives was synthesized and showed potent anti-bacterial activity, which suggests potential for enhancing biostability when linked to polymers like galactomannans (Viani et al., 2017).

Catalytic and Chemical Reactions

Various benzisothiazol-3(2H)-one derivatives have been developed through copper-catalyzed reactions, demonstrating the compound's versatility in facilitating diverse chemical syntheses (Wang et al., 2012).

Safety Evaluation for Food Contact

1,2-Benzisothiazol-3(2H)-one 1,1-dioxide, sodium salt (saccharin, sodium salt) has been evaluated for safety in food contact materials, highlighting its potential use in consumer products (Flavourings, 2012).

properties

IUPAC Name |

1H-2,1-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBKQJOOSMJCFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)SN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352720 | |

| Record name | 2,1-Benzisothiazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40352-87-2 | |

| Record name | 2,1-Benzisothiazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

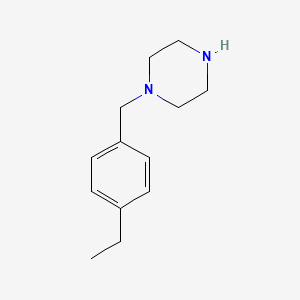

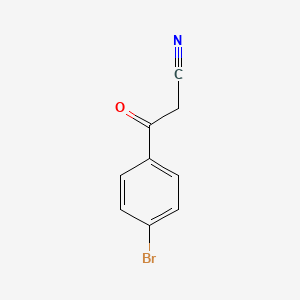

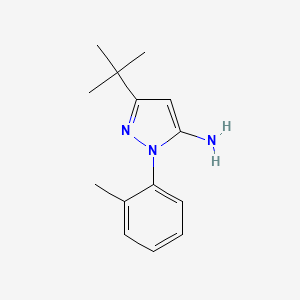

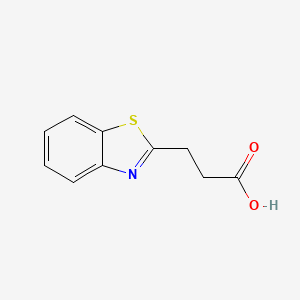

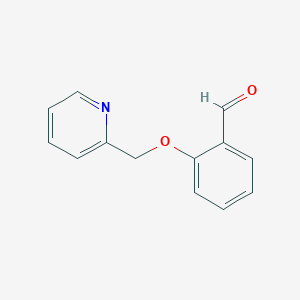

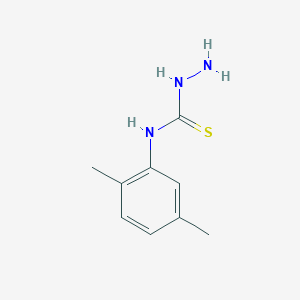

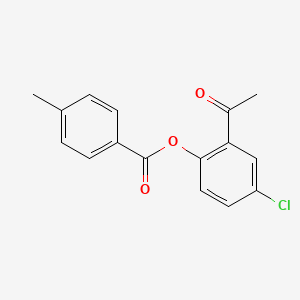

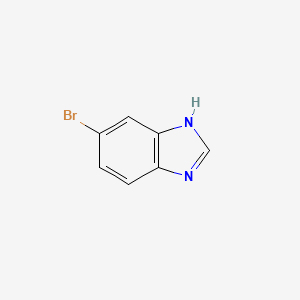

Feasible Synthetic Routes

Q & A

Q1: What is a convenient and effective method for synthesizing 1,5-disubstituted 2,1-benzisothiazol-3(1H)-one derivatives?

A: A recent study outlines a straightforward approach for synthesizing these compounds. The process begins with the nitration of readily available isatoic anhydride. This is followed by conversion to 5-nitro-2,1-benzisothiazol-3(1H)-ones, achieving excellent yields. The final step involves alkylation at the 1-position. Further derivatization is possible by targeting the 5-amino group. [, ]

Q2: Can you elaborate on the sulfur extrusion observed in some reactions involving this compound derivatives?

A: Research indicates that the extrusion of sulfur from acyl derivatives of this compound is autocatalytic. [] This means that the reaction is catalyzed by one of its products, specifically low-molecular-weight sulfur. The addition of cyclohexasulfur to solutions containing these acyl derivatives has been shown to accelerate the rate of sulfur extrusion. []

Q3: Are there any notable reactions of this compound with other chemical groups?

A: While specific details regarding interactions with targets and downstream effects are not provided in the provided research, one study mentions the reaction of 2,1-benzisothiazol-3(1H)-ones with isocyanates. [] This reaction is significant due to a novel rearrangement that occurs alongside the expulsion of a sulfur atom. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![Hydrazinecarbothioamide, 2-[(4-bromophenyl)methylene]-](/img/structure/B1269187.png)